Ac-Dl-Phe(3-Cn)-OH Ac-Dl-Phe(3-Cn)-OH
Brand Name: Vulcanchem
CAS No.: 367272-51-3
VCID: VC21089540
InChI: InChI=1S/C12H12N2O3/c1-8(15)14-11(12(16)17)6-9-3-2-4-10(5-9)7-13/h2-5,11H,6H2,1H3,(H,14,15)(H,16,17)
SMILES: CC(=O)NC(CC1=CC(=CC=C1)C#N)C(=O)O
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol

Ac-Dl-Phe(3-Cn)-OH

CAS No.: 367272-51-3

Cat. No.: VC21089540

Molecular Formula: C12H12N2O3

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

Ac-Dl-Phe(3-Cn)-OH - 367272-51-3

Specification

CAS No. 367272-51-3
Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
IUPAC Name 2-acetamido-3-(3-cyanophenyl)propanoic acid
Standard InChI InChI=1S/C12H12N2O3/c1-8(15)14-11(12(16)17)6-9-3-2-4-10(5-9)7-13/h2-5,11H,6H2,1H3,(H,14,15)(H,16,17)
Standard InChI Key ODSLGEVQHKOHHK-UHFFFAOYSA-N
SMILES CC(=O)NC(CC1=CC(=CC=C1)C#N)C(=O)O
Canonical SMILES CC(=O)NC(CC1=CC(=CC=C1)C#N)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Basic Identity

Ac-DL-Phe(3-CN)-OH, scientifically identified as N-acetyl-3-cyano-DL-phenylalanine, is a modified amino acid derivative with the CAS registry number 367272-51-3. The compound represents a racemic mixture of both D and L enantiomers of N-acetylated 3-cyanophenylalanine . This modified amino acid belongs to the broader category of substituted phenylalanines, which have gained significant attention in pharmaceutical and peptide research.

Structural Features

The molecular structure of Ac-DL-Phe(3-CN)-OH consists of a phenylalanine backbone with two key modifications:

  • N-terminal acetylation (Ac)

  • A cyano (-CN) group at the meta (3-) position of the phenyl ring

This unique combination creates a compound with distinctive physicochemical properties and potential biological activities. The cyano group introduces electronic effects that significantly alter the compound's reactivity compared to unmodified phenylalanine.

Physicochemical Properties

Basic Properties

The collected data reveals several important physicochemical characteristics of Ac-DL-Phe(3-CN)-OH:

PropertyValue
Molecular FormulaC₁₂H₁₂N₂O₃
Molecular Weight232.23500 g/mol
Purity (Commercial)98.0%
Physical StateSolid

Comparative Analysis with Related Compounds

To better understand Ac-DL-Phe(3-CN)-OH, it is instructive to compare it with structurally similar compounds. The following table provides a comparison with related phenylalanine derivatives:

CompoundMolecular FormulaMolecular Weight (g/mol)Substituent
Ac-DL-Phe(3-CN)-OHC₁₂H₁₂N₂O₃232.243-cyano
Ac-D-Phe(3-F)-OHC₁₁H₁₂FNO₃225.223-fluoro
AC-DL-PHE(3-CF₃)-OHC₁₂H₁₂F₃NO₃275.223-trifluoromethyl
Fmoc-Phe(3-CN)-OHC₂₅H₂₀N₂O₄412.443-cyano with Fmoc protection

This comparison highlights the structural variations within this family of compounds. The cyano group in Ac-DL-Phe(3-CN)-OH introduces different electronic and steric properties compared to the fluoro or trifluoromethyl groups in related analogs .

Applications in Research and Industry

Pharmaceutical Applications

Modified amino acids like Ac-DL-Phe(3-CN)-OH have significant potential in pharmaceutical research. The inclusion of a cyano group can enhance several properties:

  • Improved metabolic stability compared to natural amino acids

  • Enhanced binding affinity to specific targets due to the electronic properties of the cyano group

  • Potential application in peptide-based therapeutics where structural modifications are required for optimal activity

Similar to other amino acid derivatives, Ac-DL-Phe(3-CN)-OH may find applications in the development of enzyme inhibitors and therapeutic agents . The cyano group, being an electron-withdrawing substituent, can significantly alter the electronic properties of the aromatic ring, potentially enhancing interactions with target proteins.

Peptide Chemistry

In peptide chemistry, modified amino acids like Ac-DL-Phe(3-CN)-OH are valuable building blocks for the synthesis of peptides with enhanced properties. These may include:

  • Improved resistance to enzymatic degradation

  • Modified conformational preferences

  • Enhanced binding specificity to biological targets

  • Altered physicochemical properties such as solubility or membrane permeability

The acetyl group protection of the amino functionality makes this compound particularly suitable for specific peptide synthesis strategies where selective deprotection protocols are required.

Structure-Activity Relationships

Impact of Cyano Substitution

The presence of a cyano group at the meta position of the phenylalanine's aromatic ring introduces distinct electronic effects:

  • The electron-withdrawing nature of the cyano group affects the electron density of the aromatic ring

  • This electronic alteration can influence binding interactions with biological targets

  • The cyano group may serve as a hydrogen bond acceptor in molecular recognition processes

  • The meta position substitution creates a specific spatial orientation that may be crucial for fitting into binding pockets of enzymes or receptors

These structural features potentially contribute to the compound's utility in medicinal chemistry and biochemical research.

Comparison with Other Substituted Phenylalanines

When compared to other substituted phenylalanines, such as fluorinated variants, Ac-DL-Phe(3-CN)-OH offers distinct properties. Fluorinated phenylalanines have been extensively studied and have demonstrated important pharmaceutical applications, serving as potential enzyme inhibitors and therapeutic agents . Similar benefits might be expected from cyano-substituted variants, though with modified electronic and steric characteristics.

Current Research Status and Future Directions

Future Research Directions

Several promising research directions for Ac-DL-Phe(3-CN)-OH include:

  • Detailed investigation of its pharmacological properties and potential therapeutic applications

  • Exploration of its utility in peptide-based drug design

  • Structure-activity relationship studies to understand how the cyano substitution affects biological activity

  • Development of new synthetic methodologies for the efficient preparation of cyano-substituted amino acids

  • Potential applications in protein engineering and the creation of proteins with novel properties

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